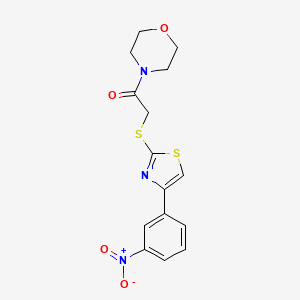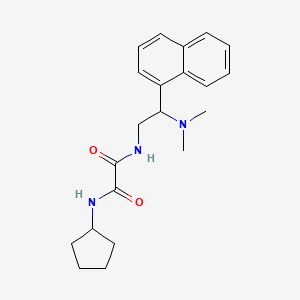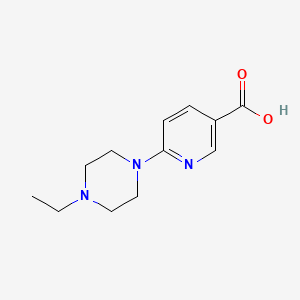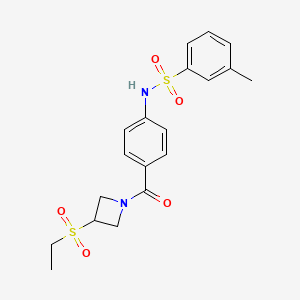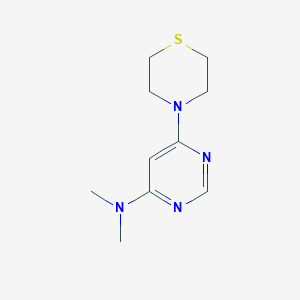
N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The “N,N-dimethyl” indicates that there are two methyl groups attached to a nitrogen atom. The “6-thiomorpholin” suggests the presence of a morpholine ring, a six-membered ring containing four carbon atoms, one oxygen atom, and one sulfur atom, attached at the 6-position of the pyrimidine ring.
Molecular Structure Analysis
Based on its name, “this compound” would be expected to have a pyrimidine ring as its core structure, with a dimethylamino group and a thiomorpholin group attached at the 4- and 6-positions, respectively . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
As a pyrimidine derivative, “this compound” would be expected to undergo reactions similar to other pyrimidines. These could include electrophilic substitution, nucleophilic substitution, and reactions at the exocyclic nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other pyrimidine derivatives. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic pyrimidine ring .
科学的研究の応用
Synthesis and Biological Activity
N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine derivatives have been synthesized and investigated for their biological activities. These activities include anti-inflammatory and analgesic effects, which were observed in specific furochromone pyrimidine derivatives. Such compounds exhibit promising biological activities, indicating their potential for further drug development (Abu‐Hashem & Youssef, 2011).
Antimicrobial and Antitubercular Activities
Some new pyrimidine-azitidinone analogues, derived from the reaction of aromatic amines with N-phenylacetamide, have shown significant in vitro antimicrobial and antitubercular activities against various bacterial and fungal strains and Mycobacterium tuberculosis. These findings underscore the potential of this compound derivatives in addressing resistant microbial strains and tuberculosis (Chandrashekaraiah et al., 2014).
Antifungal Effect
The antifungal effect of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound has been documented, particularly against types of fungi like Aspergillus terreus and Aspergillus niger. These derivatives have demonstrated effective antifungal properties, suggesting their potential in developing new antifungal agents (Jafar et al., 2017).
Antitumor/Anticancer Activity and Apoptosis Induction
A series of O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones have been synthesized and evaluated for their in vitro and in vivo antitumor/anticancer activity. These compounds, including modifications with dimethylamine, exhibit significant cytotoxic and antitumor activities, offering a promising avenue for anticancer drug development (Venkateshwarlu et al., 2014). Additionally, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer clinical candidate, demonstrating significant efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Chemical Synthesis and Interaction with DNA
The interaction of phleomycin amplifiers, including compounds related to this compound, with DNA has been evaluated, showing significant binding and intercalation. This interaction is correlated with their biological amplification activity, suggesting a molecular basis for their anticancer drug amplification effects (Strekowski et al., 1986).
作用機序
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-6-thiomorpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-13(2)9-7-10(12-8-11-9)14-3-5-15-6-4-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFCHNJXLDEYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
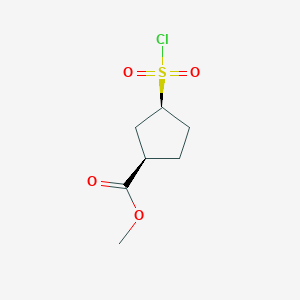
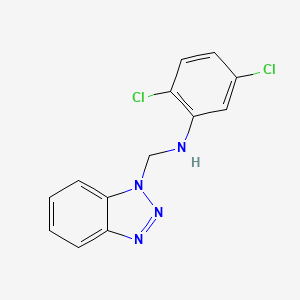
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2702933.png)
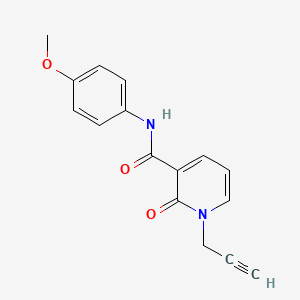
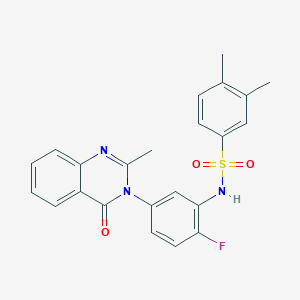

![4-chloro-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2702940.png)
![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
